2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine
Description
This compound is a pyrimidine derivative featuring a cyclopropyl group at position 2, a difluoromethyl group at position 4, and a piperazine moiety substituted with a 5-fluoropyrimidin-2-yl group at position 4.
Properties
IUPAC Name |
2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N6/c17-11-8-20-16(21-9-11)25-5-3-24(4-6-25)13-7-12(14(18)19)22-15(23-13)10-1-2-10/h7-10,14H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFJMTGDWVGGPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC=C(C=N4)F)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to analogs based on core scaffold modifications, substituent variations, and functional group additions. Below is a detailed analysis:
Pyrimidine-Based Analogs
- BK77457 (2-Cyclopropyl-4-[4-(6-Cyclopropylpyrimidin-4-yl)Piperazin-1-yl]-6-Methylpyrimidine): Structural Differences: Replaces the difluoromethyl group (position 4) with a methyl group and substitutes the 5-fluoropyrimidin-2-yl piperazine (position 6) with a 6-cyclopropylpyrimidin-4-yl group. The dual cyclopropyl groups could enhance lipophilicity .
- Excluded Compound (2-Cyclopropyl-6-Methoxy-4-[4-(2-Methoxyphenyl)Piperazin-1-yl]Pyrido[3,4-d]Pyrimidine): Structural Differences: Features a methoxy group at position 6 and a pyrido[3,4-d]pyrimidine core instead of a simple pyrimidine. The piperazine is substituted with a 2-methoxyphenyl group.
Triazine-Based Analogs
- WJ111-11: Contains a triazine core instead of pyrimidine, with a morpholino group and a difluoromethylpyrimidinyl substituent. The morpholino group enhances hydrophilicity, while the difluoromethylpyrimidinyl group mirrors the fluorinated substituents in the target compound. Implications: The triazine scaffold may improve binding to targets requiring planar aromatic systems, but the morpholino group could alter pharmacokinetics (e.g., half-life) .
Piperazine-Linked Compounds
- BK77456 (4-[4-(2,5-Dimethylfuran-3-Carbonyl)Piperazin-1-yl]-6-(Trifluoromethyl)Pyrimidine): Structural Differences: Substitutes the 5-fluoropyrimidin-2-yl group with a 2,5-dimethylfuran-3-carbonyl moiety and replaces difluoromethyl with trifluoromethyl at position 3.
Tabulated Comparison of Key Compounds
Research Implications
- Fluorination Impact: The target compound’s 5-fluoropyrimidinyl and difluoromethyl groups likely enhance binding to fluorine-sensitive targets (e.g., kinases or GPCRs) compared to non-fluorinated analogs like BK77455.
- Piperazine Modifications : Substituting the piperazine moiety with aromatic heterocycles (e.g., fluoropyrimidine in the target vs. methoxyphenyl in excluded compounds) can drastically alter receptor selectivity and off-target effects .
- Scaffold Flexibility : Transitioning from pyrimidine to triazine (as in WJ111-11) introduces nitrogen-rich cores, which may improve solubility but complicate synthetic accessibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
